N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide is an organic compound with a complex structure that includes a cyanoethyl group, a propyl group, and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide typically involves a multi-step process. One common method includes the reaction of 3-aminophenylacetic acid with 2-cyanoethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. These interactions can affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2-Cyanoethyl)(methyl)amino]phenyl}acetamide
- N-{3-[(2-Cyanoethyl)(ethyl)amino]phenyl}acetamide
- N-{3-[(2-Cyanoethyl)(butyl)amino]phenyl}acetamide
Uniqueness
N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
88329-86-6 |
---|---|
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[3-[2-cyanoethyl(propyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C14H19N3O/c1-3-9-17(10-5-8-15)14-7-4-6-13(11-14)16-12(2)18/h4,6-7,11H,3,5,9-10H2,1-2H3,(H,16,18) |
InChI Key |
QXLNMDJERLOLCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC#N)C1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.